2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole
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Overview
Description
2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a pyridinyl group, an isopropyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the pyridinyl group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with the benzimidazole core.
Addition of the isopropyl group: This can be done through alkylation reactions using isopropyl halides in the presence of a base.
Incorporation of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or pyridinyl positions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-pyridinylmethanol
- N-(2-chloro-3-pyridinyl)-4-(trifluoromethyl)benzamide
Uniqueness
Compared to similar compounds, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-propan-2-yl-5-(trifluoromethyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3/c1-9(2)23-13-6-5-10(16(18,19)20)8-12(13)22-15(23)11-4-3-7-21-14(11)17/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQHAOKJCOJPLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1C3=C(N=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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